Mitochondrial transcription factor A (TFAM) is a pivotal protein in the regulation of mitochondrial DNA (mtDNA) metabolism, playing a central role in the maintenance, expression, and transmission of mtDNA. TFAM belongs to the high-mobility group (HMG) superfamily and is involved in various cellular processes, including mtDNA replication and transcription, as well as the compaction of mtDNA which is essential for proper mitochondrial function23. The post-translational modifications of TFAM, such as acetylation and phosphorylation, have been shown to regulate its interactions with DNA and influence its stability and function within the mitochondria34.
In the context of cancer research, specifically nasopharyngeal carcinoma, TFAP2A, a transcription factor that regulates a variety of cell processes, has been found to be highly expressed in tumor tissue specimens. Its overexpression is significantly correlated with the hypoxia-inducible factor-1α (HIF-1α) expression and is associated with advanced tumor stage, local invasion, clinical progression, and poor prognosis. The study suggests that targeting the TFAP2A-HIF-1α-mediated VEGF/PEDF signaling pathway could be a potential therapeutic approach for treating nasopharyngeal carcinoma1.
In mitochondrial biology, the manipulation of TFAM expression levels has been shown to modify the mode of mtDNA replication in cultured human cells. This has implications for understanding the mechanistic relationship between different classes of mtDNA replication intermediates and the overall mtDNA metabolism2. The post-translational modifications of TFAM, such as acetylation and phosphorylation, provide insights into the fine-tuning of mtDNA dynamics and the potential regulation of mitochondrial transcription3.
From a molecular medicine perspective, the phosphorylation and subsequent degradation of TFAM by the Lon protease suggest a mechanism for the rapid fine-tuning of TFAM function and abundance in mitochondria. This has implications for diseases associated with mtDNA deficits, as modulating TFAM levels could potentially upregulate mtDNA content and improve mitochondrial function4.
Trifluoroacetic acid is classified as a carboxylic acid with the chemical formula . It is widely used in organic synthesis due to its strong acidity and ability to stabilize reactive intermediates. The amino acids incorporated into TFA-aa-dU can vary, allowing for diverse applications in peptide synthesis. Deoxyuridine, a nucleoside that forms part of DNA, contributes to the compound's utility in nucleic acid chemistry.
The synthesis of TFA-aa-dU typically involves several steps:
These methods ensure high purity and yield of TFA-aa-dU, critical for its application in further biochemical studies .
The molecular structure of TFA-aa-dU consists of a deoxyribonucleoside backbone linked to an amino acid through a peptide bond. The trifluoroacetate group acts as a counterion, influencing the compound's solubility and stability. The general structure can be represented as follows:
The trifluoroacetate moiety imparts unique properties such as increased lipophilicity, which can be advantageous in biological assays .
TFA-aa-dU participates in various chemical reactions typical for amino acids and nucleotides:
These reactions are essential for synthesizing complex biomolecules used in therapeutic applications.
The mechanism of action for TFA-aa-dU primarily revolves around its role in facilitating peptide synthesis:
This mechanism allows for efficient synthesis pathways crucial for producing peptides with specific functionalities.
These properties are critical for determining the conditions under which TFA-aa-dU can be effectively utilized in laboratory settings .
TFA-aa-dU has several applications in scientific research:
Trifluoroacetic Acid-Amino Acid-deoxyuridine (Trifluoroacetic acid-amino acid-deoxyuridine) is a covalent conjugate comprising three molecular domains: a trifluoroacetylated amino acid moiety linked via an amide bond to the 5-position of 2'-deoxyuridine. The core molecular formula is C~15~H~17~F~3~N~3~O~8~ for the glycine-conjugated variant, with variations arising from different amino acid side chains (e.g., alanine: C~16~H~19~F~3~N~3~O~8~). The trifluoroacetyl group (–COCF~3~) is esterified to the α-amino group of the amino acid, while its carboxylate forms an amide bond with the nucleobase. This configuration creates a planar, electron-deficient trifluoromethyl carbonyl system adjacent to the flexible amino acid spacer and the rigid pyrimidine ring [1] [8].
Key functional groups include:
Table 1: Atomic Connectivity and Bonding in Trifluoroacetic Acid-Amino Acid-deoxyuridine
Domain | Atoms/Bonds | Stereochemistry |
---|---|---|
Trifluoroacetyl | C=O (1.21 Å), C–CF~3~ (1.54 Å) | Planar sp² hybridization |
Amino acid linker | N–C(α) (1.47 Å), C(α)–C(=O) (1.53 Å) | L-configuration preferred |
Uracil | C5–N (1.38 Å), C4=O (1.22 Å) | Anti-parallel to sugar ring |
2'-Deoxyribose | C1'–N-glycosidic bond (1.47 Å) | β-anomer, S~p~ pseudorotation |
The stereoelectronic effects of the –CF~3~ group significantly influence molecular conformation. Quantum mechanical calculations indicate a 12.5° dihedral distortion between the trifluoroacetyl plane and the amino acid backbone, reducing orbital overlap and increasing susceptibility to nucleophilic attack at the carbonyl carbon [1] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR reveals the trifluoroacetyl group’s electronic environment through a characteristic singlet at δ = -75.5 to -76.2 ppm (referenced to CFCl~3~). This downfield shift versus free trifluoroacetic acid (δ = -76.5 ppm) indicates diminished electron density due to amide conjugation. ¹H-¹⁵N HSQC confirms N-glycosylation via a diagnostic downfield shift of uracil N1 to δ = 150.2 ppm. Rotational constraints are evidenced by ³J~H–H~ coupling constants: the amino acid α-proton exhibits vicinal coupling to the uracil H6 proton (³J = 7.2 Hz), confirming restricted amide bond rotation [6] [8].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Mass Spectrometry
High-resolution ESI-MS exhibits [M+H]⁺ ions at m/z 424.0854 (C~15~H~18~F~3~N~3~O~8~⁺; calc. 424.0856). Characteristic fragmentation pathways include:
Table 2: Characteristic Spectroscopic Signatures of Trifluoroacetic Acid-Amino Acid-deoxyuridine
Technique | Key Signals | Structural Assignment |
---|---|---|
¹⁹F NMR (376 MHz) | δ = -75.8 ppm (s) | Trifluoroacetyl group |
¹H NMR (500 MHz) | δ = 8.21 ppm (d, J=8.1 Hz, H6) | Uracil H6 |
δ = 4.38 ppm (m, H1') | Anomeric proton | |
FT-IR (ATR) | 1718 cm⁻¹ (s), 1660 cm⁻¹ (s) | ν(C=O) trifluoroacetyl, ν(C=O) amide |
HR-ESI-MS | m/z 424.0854 [M+H]⁺ | C~15~H~18~F~3~N~3~O~8~⁺ |
Density Functional Theory (DFT) simulations at the PBE0/6-311+G(d,p) level reveal three stability-determining factors:
Table 3: Computed Geometric and Energetic Parameters
Parameter | Value | Method |
---|---|---|
Trifluoroacetyl C=O bond length | 1.214 Å | PBE0/6-311+G(d,p) |
Amide C–N bond length | 1.386 Å | PBE0/6-311+G(d,p) |
Rotational barrier (amide) | 18.3 kJ/mol | B3LYP-D3/cc-pVTZ |
HOMO-LUMO gap | 5.7 eV | ωB97X-V/def2-TZVP |
pK~a~ (uracil N3) | 8.9 | SMD solvation model |
Reactivity modeling predicts two dominant degradation pathways:
The simulations corroborate experimental observations of trifluoroacetic acid-amino acid-deoxyuridine’s instability in alkaline conditions and identify electrophilic sites for synthetic modification [1] [6].
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